5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features a pyrazole ring and a furoic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The compound’s solubility in polar organic solvents and its stability under normal temperature and pressure suggest that it may have suitable pharmacokinetic properties .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability under normal temperature and pressure suggests that it may be stable in various environmental conditions . .
Biochemical Analysis
Biochemical Properties
Pyrazole-bearing compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that some pyrazole-bearing compounds show potent antileishmanial and antimalarial activities
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The furoic acid moiety can be introduced through a subsequent reaction with a suitable furan derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure can be utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole share the pyrazole core but lack the furoic acid moiety.
Furoic Acid Derivatives: Compounds such as 2-furoic acid have the furoic acid structure but do not contain the pyrazole ring.
Uniqueness
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is unique due to the combination of the pyrazole and furoic acid moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZYAKOJMOCPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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